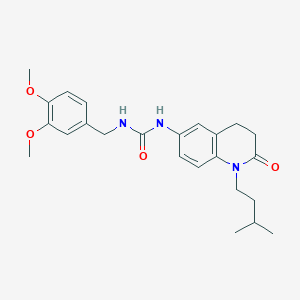
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of both sulfonyl and piperidine groups
Vorbereitungsmethoden
The synthesis of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or alcohols replace the sulfonyl group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl groups and formation of corresponding acids or alcohols.
Wissenschaftliche Forschungsanwendungen
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonyl-containing compounds with biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and resins, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with molecular targets through its sulfonyl and piperidine groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine can be compared with other sulfonyl-containing piperidine derivatives, such as:
1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-((3-Methylbenzyl)sulfonyl)-4-(trifluoromethylsulfonyl)piperidine: Contains a trifluoromethylsulfonyl group, which can impart different chemical properties.
1-((3-Methylbenzyl)sulfonyl)-4-(ethylsulfonyl)piperidine: Features an ethylsulfonyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of sulfonyl and piperidine groups, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-16-6-5-7-17(14-16)15-25(21,22)20-12-10-19(11-13-20)26(23,24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPWXWJJMVJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)


![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)
![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)
![(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine](/img/structure/B2964288.png)

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2964291.png)


![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

![6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2964299.png)
